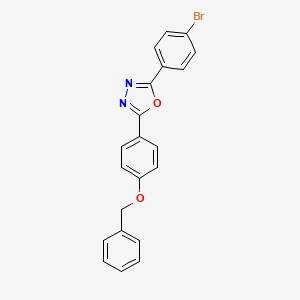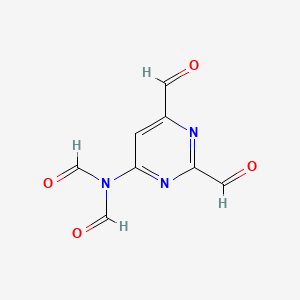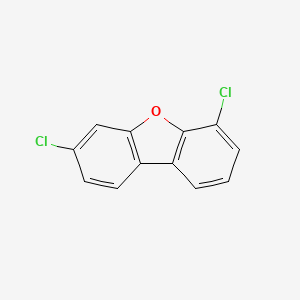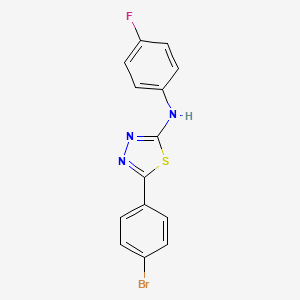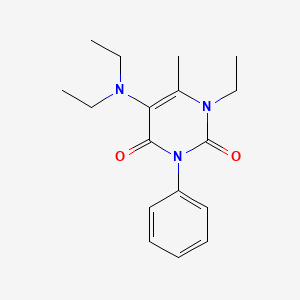
1-Ethoxyethyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethyl carbonochloridate is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.
Métodos De Preparación
1-Ethoxyethyl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods often involve the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely.
Análisis De Reacciones Químicas
1-Ethoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxyethanol and hydrochloric acid.
Reduction: It can be reduced to form 1-ethoxyethanol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxyethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent for introducing the ethoxyethyl protecting group in organic synthesis.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Ethoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparación Con Compuestos Similares
1-Ethoxyethyl carbonochloridate can be compared with other similar compounds such as:
Ethyl chloroformate: Similar in structure but lacks the ethoxyethyl group.
Benzyl chloroformate: Contains a benzyl group instead of an ethoxyethyl group.
Chloroethyl chloroformate: Contains a chloroethyl group.
The uniqueness of this compound lies in its ethoxyethyl group, which provides different reactivity and selectivity compared to other chloroformates.
Propiedades
Número CAS |
61464-97-9 |
|---|---|
Fórmula molecular |
C5H9ClO3 |
Peso molecular |
152.57 g/mol |
Nombre IUPAC |
1-ethoxyethyl carbonochloridate |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3 |
Clave InChI |
LBIPGQKQEGEDRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




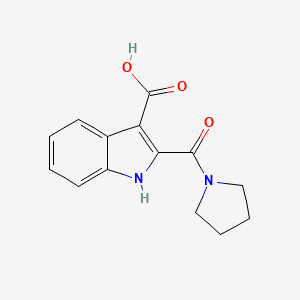

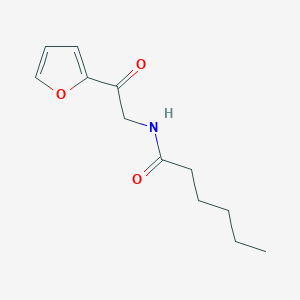
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
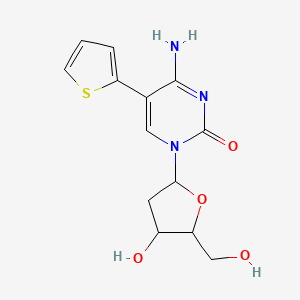
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
